molecular formula C23H28Cl2N2O B12350472 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide,monohydrochloride CAS No. 2748591-61-7

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide,monohydrochloride

Cat. No.: B12350472
CAS No.: 2748591-61-7
M. Wt: 419.4 g/mol
InChI Key: IPASDVJEGZDOEU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenethyl group and the 4-chlorophenyl group are introduced through substitution reactions.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a reaction with cyclopropanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenethyl group.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the cyclopropanecarboxamide moiety.

    Substitution: Substitution reactions can take place at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential analgesic, anesthetic, or other therapeutic effects.

    Industry: Utilized in the development of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Loperamide: An anti-diarrheal medication with a related chemical structure.

    Meperidine: Another opioid analgesic with a piperidine ring.

Uniqueness

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclopropanecarboxamide moiety, in particular, may influence its binding affinity and activity at molecular targets.

Properties

CAS No.

2748591-61-7

Molecular Formula

C23H28Cl2N2O

Molecular Weight

419.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C23H27ClN2O.ClH/c24-20-8-10-21(11-9-20)26(23(27)19-6-7-19)22-13-16-25(17-14-22)15-12-18-4-2-1-3-5-18;/h1-5,8-11,19,22H,6-7,12-17H2;1H

InChI Key

IPASDVJEGZDOEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

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